
Ethyl 1-amino-5-methylsulfanyltriazole-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1-amino-5-methylsulfanyltriazole-4-carboxylate, also known as AMT, is a chemical compound that has gained significant attention in the scientific community due to its potential application in various research fields. This compound is a triazole derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.
作用机制
Ethyl 1-amino-5-methylsulfanyltriazole-4-carboxylate has been reported to have multiple mechanisms of action, depending on the research field. In medicinal chemistry, Ethyl 1-amino-5-methylsulfanyltriazole-4-carboxylate has been reported to inhibit acetylcholinesterase, which is an enzyme that breaks down the neurotransmitter acetylcholine. In biochemistry, Ethyl 1-amino-5-methylsulfanyltriazole-4-carboxylate has been reported to bind to the active site of enzymes, which can lead to the inhibition or activation of their activity. In neuroscience, Ethyl 1-amino-5-methylsulfanyltriazole-4-carboxylate has been reported to modulate the activity of different neurotransmitter systems, including dopamine, serotonin, and norepinephrine.
生化和生理效应
Ethyl 1-amino-5-methylsulfanyltriazole-4-carboxylate has been reported to have different biochemical and physiological effects, depending on the research field. In medicinal chemistry, Ethyl 1-amino-5-methylsulfanyltriazole-4-carboxylate has been reported to increase the levels of acetylcholine in the brain, which can improve cognitive function. In biochemistry, Ethyl 1-amino-5-methylsulfanyltriazole-4-carboxylate has been reported to inhibit or activate the activity of enzymes, which can lead to changes in metabolic pathways. In neuroscience, Ethyl 1-amino-5-methylsulfanyltriazole-4-carboxylate has been reported to modulate the activity of different neurotransmitter systems, which can lead to changes in behavior and mood.
实验室实验的优点和局限性
Ethyl 1-amino-5-methylsulfanyltriazole-4-carboxylate has several advantages for lab experiments, including its high purity and stability, which make it easy to handle and store. However, Ethyl 1-amino-5-methylsulfanyltriazole-4-carboxylate also has some limitations, including its potential toxicity and the need for specialized equipment to handle it safely.
未来方向
There are several future directions for research on Ethyl 1-amino-5-methylsulfanyltriazole-4-carboxylate, including the development of new synthesis methods to improve the yield and purity of the compound, the study of its potential as a drug candidate for the treatment of neurological disorders, and the exploration of its role as a tool for studying the binding of ligands to proteins. Additionally, further research is needed to understand the long-term effects of Ethyl 1-amino-5-methylsulfanyltriazole-4-carboxylate on the brain and body, as well as its potential toxicity.
Conclusion
In conclusion, Ethyl 1-amino-5-methylsulfanyltriazole-4-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential application in various research fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand the potential of Ethyl 1-amino-5-methylsulfanyltriazole-4-carboxylate as a tool for scientific research and as a drug candidate for the treatment of neurological disorders.
合成方法
Ethyl 1-amino-5-methylsulfanyltriazole-4-carboxylate can be synthesized using different methods, including the reaction of 5-methylsulfanyl-1H-tetrazole-1-carboxylate with ethyl chloroformate, followed by the reaction with ammonia. Another method involves the reaction of 5-methylsulfanyl-1H-tetrazole-1-carboxylic acid with thionyl chloride, followed by the reaction with ethylamine. These methods have been reported to yield Ethyl 1-amino-5-methylsulfanyltriazole-4-carboxylate in good yields and high purity.
科学研究应用
Ethyl 1-amino-5-methylsulfanyltriazole-4-carboxylate has been used in various scientific research fields, including medicinal chemistry, biochemistry, and neuroscience. In medicinal chemistry, Ethyl 1-amino-5-methylsulfanyltriazole-4-carboxylate has been studied as a potential drug candidate for the treatment of Alzheimer's disease, as it has been reported to have acetylcholinesterase inhibitory activity. In biochemistry, Ethyl 1-amino-5-methylsulfanyltriazole-4-carboxylate has been used as a probe to study the binding of ligands to proteins, as it can bind to the active site of enzymes. In neuroscience, Ethyl 1-amino-5-methylsulfanyltriazole-4-carboxylate has been used as a tool to study the role of neurotransmitters in the brain, as it can modulate the activity of different neurotransmitter systems.
属性
CAS 编号 |
127045-27-6 |
|---|---|
产品名称 |
Ethyl 1-amino-5-methylsulfanyltriazole-4-carboxylate |
分子式 |
C6H10N4O2S |
分子量 |
202.24 g/mol |
IUPAC 名称 |
ethyl 1-amino-5-methylsulfanyltriazole-4-carboxylate |
InChI |
InChI=1S/C6H10N4O2S/c1-3-12-6(11)4-5(13-2)10(7)9-8-4/h3,7H2,1-2H3 |
InChI 键 |
TXALYNYTRICNPP-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N(N=N1)N)SC |
规范 SMILES |
CCOC(=O)C1=C(N(N=N1)N)SC |
同义词 |
1H-1,2,3-Triazole-4-carboxylicacid,1-amino-5-(methylthio)-,ethylester(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



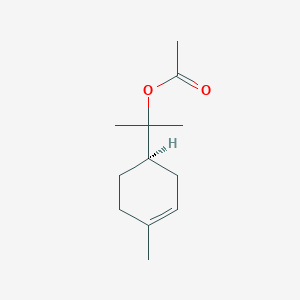
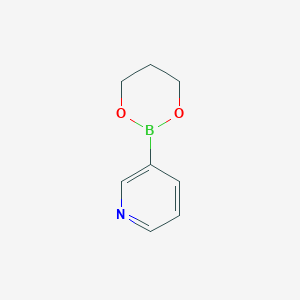
![2-[(1S)-4-methylcyclohex-3-en-1-yl]propan-2-yl acetate](/img/structure/B149026.png)
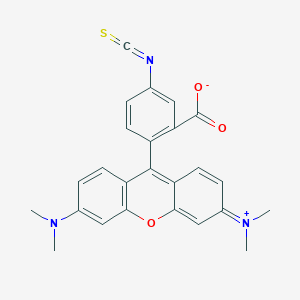


![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B149044.png)
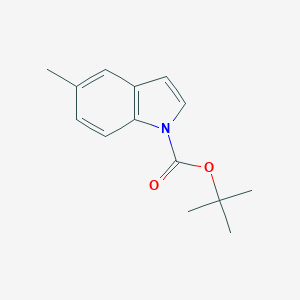
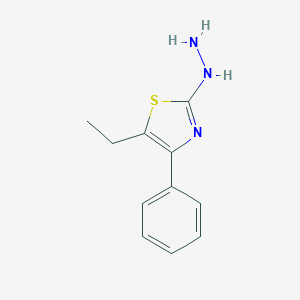
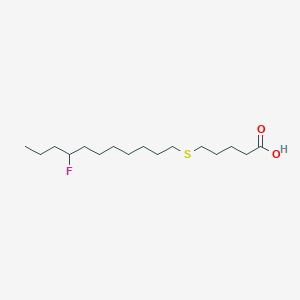

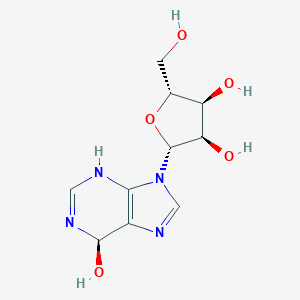
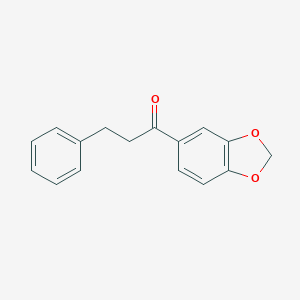
![1-ethenyl-9H-pyrido[3,4-b]indol-8-ol](/img/structure/B149066.png)